Hydrogen-Bond Donor–Acceptor Motif Reversal vs. 2'-Deoxycytidine Dictates Parallel-Stranded DNA Formation
Transposition of the amino and carbonyl groups in 2'-deoxyisocytidine relative to 2'-deoxycytidine reverses the hydrogen-bond donor–acceptor pattern on the pyrimidine ring. This substitution changes the base from a donor–acceptor (dC) to an acceptor–acceptor–donor (isoC) motif, enabling isoC to form a Watson-Crick pair exclusively with isoguanosine via reverse Watson-Crick geometry. The resulting isoC:isoG base pair has the same overall geometry as a natural C:G pair but with an orthogonal hydrogen-bonding scheme [1]. The deuterated target compound preserves this altered motif while adding non-exchangeable 5',5'-d2 labels—a combination not offered by 2'-deoxycytidine-5',5'-d2 (CAS 478511-25-0 as the cytidine isomer).
| Evidence Dimension | Base-pair hydrogen-bonding pattern (donor/acceptor array) |
|---|---|
| Target Compound Data | Acceptor–Acceptor–Donor (isoC); pairs with isoG via reverse Watson-Crick geometry |
| Comparator Or Baseline | 2'-Deoxycytidine: Donor–Acceptor (dC); pairs with dG via standard Watson-Crick geometry |
| Quantified Difference | Complete reversal of H-bond motif; isoC:isoG duplex stability per pair adds 0.6 kcal/mol stabilizing free energy at 37°C in 5'-GC-3'/3'-CG-5' sequence context vs. G-C [1] |
| Conditions | UV optical melting of RNA duplexes; nearest-neighbor thermodynamic model (37°C, 1 M NaCl) |
Why This Matters
This difference is functionally absolute—a researcher selecting 2'-deoxycytidine cannot achieve the orthogonal base-pairing required for expanded genetic alphabet systems, making the isocytidine base indispensable for applications such as low-noise clinical diagnostics (Versant bDNA assays) and high-fidelity multiplexed PCR.
- [1] Chen, X.; Kierzek, R.; Turner, D. H. Stability and Structure of RNA Duplexes Containing Isoguanosine and Isocytidine. J. Am. Chem. Soc. 2001, 123, 1267–1274. View Source
